molecular formula C16H14N2O B3237230 N-(4-methoxyphenyl)quinolin-2-amine CAS No. 138386-76-2

N-(4-methoxyphenyl)quinolin-2-amine

Cat. No.: B3237230
CAS No.: 138386-76-2
M. Wt: 250.29 g/mol
InChI Key: GQACZYQLUYMKPJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)quinolin-2-amine typically involves the condensation of 2-chloroquinoline with 4-methoxyaniline. This reaction is usually carried out in the presence of a base such as sodium carbonate in a suitable solvent like ethanol or tetrahydrofuran. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can make the industrial synthesis more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to proteins in the PI3K/AKT/mTOR pathway, which plays a crucial role in cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)quinolin-2-amine is unique due to the presence of both the 4-methoxyphenyl and quinoline moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-19-14-9-7-13(8-10-14)17-16-11-6-12-4-2-3-5-15(12)18-16/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQACZYQLUYMKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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